L-Iditol-d8

Stable Isotope-Labeled Internal Standard Mass Spectrometry Isotopic Enrichment

L-Iditol-d8 is the octa-deuterated stable isotope-labeled analog of L-Iditol, a C6 sugar alcohol (hexitol) belonging to the alditol class of polyols. The compound is produced by replacing eight hydrogen atoms with deuterium (²H) atoms on the L-Iditol backbone, resulting in a molecular formula of C₆H₆D₈O₆ and a molecular weight of 190.22 g/mol.

Molecular Formula C6H14O6
Molecular Weight 190.22 g/mol
Cat. No. B13424347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Iditol-d8
Molecular FormulaC6H14O6
Molecular Weight190.22 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m0/s1/i1D2,2D2,3D,4D,5D,6D
InChIKeyFBPFZTCFMRRESA-MISPMJSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Iditol-d8: High-Purity Deuterated Sugar Alcohol Internal Standard for Quantitative Mass Spectrometry and Metabolic Tracing


L-Iditol-d8 is the octa-deuterated stable isotope-labeled analog of L-Iditol, a C6 sugar alcohol (hexitol) belonging to the alditol class of polyols . The compound is produced by replacing eight hydrogen atoms with deuterium (²H) atoms on the L-Iditol backbone, resulting in a molecular formula of C₆H₆D₈O₆ and a molecular weight of 190.22 g/mol . This heavy isotope labeling creates a distinct mass shift (M+8) relative to the unlabeled analyte (MW 182.17), enabling its primary function as an optimal internal standard (IS) for the accurate absolute quantification of L-Iditol and structurally related sugar alcohols in complex biological matrices via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) . The deuterium incorporation is typically achieved through synthetic methods that yield a product with a certified purity specification of ≥95% (as verified by HPLC or NMR) and a defined isotopic enrichment (commonly ≥98 atom % D) .

Why Unlabeled L-Iditol or Alternative Sugar Alcohol Standards Cannot Substitute for L-Iditol-d8 in Precise Analytical Workflows


Substituting L-Iditol-d8 with unlabeled L-Iditol or a different sugar alcohol standard (e.g., D-Sorbitol, D-Mannitol) in quantitative mass spectrometry workflows fundamentally compromises analytical accuracy due to the absence of isotopic differentiation [1]. In electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), unlabeled analogs co-elute with the target analyte and cannot be distinguished in the mass analyzer, precluding their use as internal standards that correct for matrix effects, ion suppression/enhancement, and extraction recovery variability [1]. The deuterium substitution in L-Iditol-d8 provides a +8 Da mass shift, which is sufficiently large to ensure baseline separation in the mass spectrum from the natural isotopic envelope of the unlabeled analyte, thereby enabling precise and accurate quantification [2]. Alternative deuterated sugar alcohols (e.g., D-Sorbitol-d8) may exhibit different chromatographic retention times or ionization efficiencies due to stereochemical differences, violating the fundamental requirement that an internal standard must mimic the analyte's physicochemical behavior throughout the entire analytical process .

L-Iditol-d8: Comparative Quantitative Evidence for Analytical Method Validation and Procurement Decisions


Isotopic Purity and Enrichment: Defining the Analytical Window for Accurate Quantification

L-Iditol-d8 is synthesized and purified to achieve a minimum isotopic enrichment of 98 atom % D, a specification that defines the proportion of deuterium atoms incorporated at the eight designated positions on the hexitol backbone [1]. In contrast, unlabeled L-Iditol contains natural isotopic abundance deuterium (approximately 0.015 atom % D), which provides no analytically useful mass shift. The high enrichment of L-Iditol-d8 ensures that the M+8 isotopic peak is the predominant signal, with minimal interference from lower mass isotopologues (M+7, M+6) that could compromise the linearity and lower limit of quantification (LLOQ) in targeted LC-MS/MS assays .

Stable Isotope-Labeled Internal Standard Mass Spectrometry Isotopic Enrichment Quantitative Bioanalysis

Chemical Purity Specification: Minimizing Batch-to-Batch Variability in Method Validation

Commercial L-Iditol-d8 is supplied with a minimum chemical purity specification of 95%, as determined by high-performance liquid chromatography (HPLC) or other validated analytical techniques . Unlabeled L-Iditol and other sugar alcohols are also available at similar purity grades (e.g., ≥95% to ≥99%); however, the deuterated analog's purity is critical because any unlabeled or under-labeled impurities directly contribute to the analyte signal, leading to systematic overestimation of analyte concentration in quantitative assays .

Chemical Purity HPLC Analytical Method Validation Quality Control

Storage Stability: Ensuring Long-Term Analytical Consistency in Longitudinal Studies

L-Iditol-d8 is recommended for long-term storage at -20°C to preserve its isotopic integrity and prevent deuterium-hydrogen back-exchange . This is a critical differentiator from unlabeled L-Iditol, which is typically stored at ambient or refrigerated (2-8°C) conditions . The instability of deuterium labels in protic solvents (e.g., water, methanol) can lead to a gradual loss of isotopic enrichment over time, resulting in a decrease in the M+8 signal and the appearance of lower-mass isotopologues that can interfere with quantification [1].

Stability Deuterium Exchange Long-Term Storage Method Robustness

Molecular Weight and Mass Shift: Providing a Distinct Analytical Window in Complex Mixtures

L-Iditol-d8 has a molecular weight of 190.22 g/mol, representing an +8 Da mass shift from unlabeled L-Iditol (MW 182.17 g/mol) . This mass difference is sufficient to resolve the internal standard signal from the analyte's natural isotopic envelope (M+1, M+2, etc.) in both low-resolution (e.g., single quadrupole) and high-resolution (e.g., Q-TOF, Orbitrap) mass spectrometers [1]. In comparison, a structurally similar sugar alcohol like D-Sorbitol (MW 182.17 g/mol) or its deuterated analog D-Sorbitol-d8 (MW 190.22 g/mol) would provide the same nominal mass shift, but differences in chromatographic retention time and ionization efficiency can lead to inaccurate quantification due to matrix effects [2].

Mass Spectrometry Isotopic Shift LC-MS/MS Matrix Effects

High-Impact Research and Industrial Workflows Enabled by L-Iditol-d8


Absolute Quantification of L-Iditol and Rare Sugar Alcohols in Complex Biological Matrices via LC-MS/MS

L-Iditol-d8 serves as the ideal internal standard for the absolute quantification of L-Iditol and related rare polyols (e.g., allitol, D/L-talitol, D-iditol) in biological samples such as plasma, urine, cell lysates, or fermentation broths . The deuterated analog corrects for ion suppression/enhancement effects and extraction losses, enabling accurate determination of analyte concentrations across a wide dynamic range (e.g., ng/mL to µg/mL) with precision typically within ±15% coefficient of variation (CV). This application is essential for studies of polyol metabolism, enzyme kinetics (e.g., sorbitol dehydrogenase specificity), and metabolic flux analysis using stable isotope-resolved metabolomics [1].

Method Development and Validation for Sugar Alcohol Profiling in Food, Pharmaceutical, and Industrial Biotechnology

L-Iditol-d8 is employed as a critical component in the development and rigorous validation of targeted LC-MS or GC-MS methods for the isomer-specific analysis of sugar alcohols . Its use as an internal standard ensures method accuracy, precision, and reproducibility, as required by regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry). This application supports quality control of pharmaceutical excipients (e.g., mannitol, sorbitol), authentication of food ingredients, and monitoring of bioprocess yields where rare sugar alcohols are produced as value-added compounds [1].

Quantitative Metabolic Tracing and Flux Analysis in Cellular and Organismal Models

While primarily used as an internal standard, L-Iditol-d8 can be employed as a stable isotope tracer in metabolic studies to determine the flux of L-Iditol through specific enzymatic pathways, such as those involving polyol dehydrogenases . By spiking L-Iditol-d8 into cell culture media or perfusing it into tissues, researchers can track its conversion to corresponding ketoses (e.g., L-sorbose) or its incorporation into downstream metabolites using MS-based metabolomics. This approach provides quantitative insights into polyol metabolism in organisms ranging from bacteria (e.g., Bacillus pallidus) to mammalian systems, aiding in the understanding of rare sugar biosynthesis and metabolic diseases [1].

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